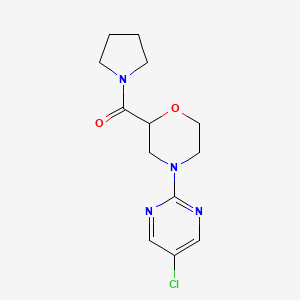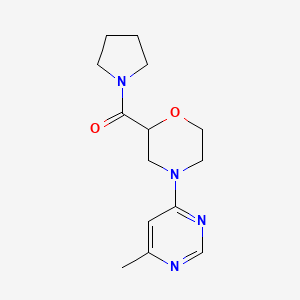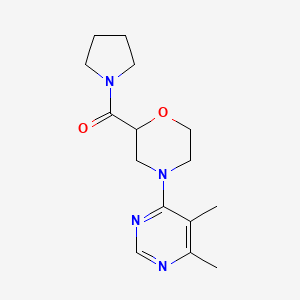![molecular formula C15H18F3N3O2 B6470905 2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 2640873-66-9](/img/structure/B6470905.png)
2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with a pyrrolidine-1-carbonyl group and a pyridin-2-yl group with a trifluoromethyl substituent. Its unique structure lends itself to a variety of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine-1-carbonyl precursor, which can be achieved through the reaction of pyrrolidine with a suitable carbonylating agent. The morpholine ring can be introduced through a nucleophilic substitution reaction, where the pyrrolidine-1-carbonyl group reacts with a morpholine derivative. The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine exerts its effects involves its interaction with specific molecular targets. The pyrrolidine-1-carbonyl group may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyrrolidine-1-carbonyl)-4-(pyridin-2-yl)morpholine: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
2-(pyrrolidine-1-carbonyl)-4-[6-(methyl)pyridin-2-yl]morpholine: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various research applications.
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl-[4-[6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c16-15(17,18)12-4-3-5-13(19-12)21-8-9-23-11(10-21)14(22)20-6-1-2-7-20/h3-5,11H,1-2,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLAQQINKCACQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B6470838.png)

![4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470853.png)
![4-[1-(6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470859.png)
![2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B6470877.png)
![3-chloro-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470880.png)
![2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B6470887.png)
![2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B6470898.png)
![4,6-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470904.png)
![4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6470906.png)
![3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6470908.png)
![5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6470918.png)
